

# A Comparative Guide to the Reactivity of 3,5-Disubstituted Pyridines

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Compound of Interest

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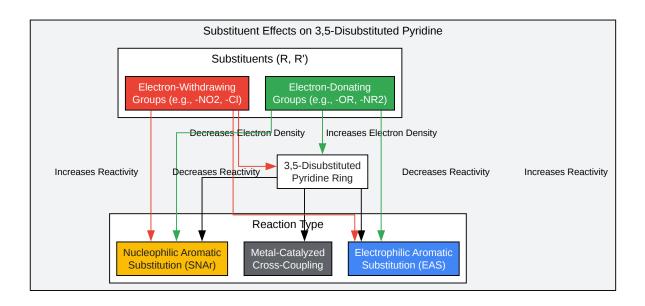
For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted pyridines is paramount for the synthesis of novel chemical entities. The pyridine ring is a cornerstone of many pharmaceuticals and agrochemicals. The introduction of substituents at the 3 and 5 positions significantly modulates the electron density and steric environment of the ring, thereby influencing its reactivity in key chemical transformations. This guide provides an objective comparison of the reactivity of 3,5-disubstituted pyridines in electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

## **Factors Influencing Reactivity**

The reactivity of the pyridine ring is inherently lower than that of benzene in electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom.[1][2][3] This effect creates electron-deficient positions at C-2, C-4, and C-6, making the C-3 and C-5 positions the preferred sites for electrophilic attack.[1][4] Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions.[5][6][7]

The nature of the substituents at the 3 and 5 positions further refines this reactivity profile. Electron-withdrawing groups (EWGs) further deactivate the ring towards EAS while activating it for SNAr. Conversely, electron-donating groups (EDGs) activate the ring for EAS and deactivate it for SNAr.





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**Figure 1.** Influence of substituents on the reactivity of 3,5-disubstituted pyridines.

## **Electrophilic Aromatic Substitution (EAS)**

Direct electrophilic substitution on the pyridine ring requires harsh reaction conditions due to its electron-deficient nature.[3][4] Nitration, a common EAS reaction, typically results in substitution at the 3-position.

The table below summarizes the yields of 3-nitropyridine derivatives obtained from the nitration of various substituted pyridines using nitric acid in trifluoroacetic anhydride. While not all are 3,5-disubstituted, they illustrate the influence of substituents on reactivity.



Starting Pyridine	Product	Yield (%)	Reference
3-Chloropyridine	3-Chloro-5- nitropyridine	45	[8]
3-Bromopyridine	3-Bromo-5- nitropyridine	42	[8]
3,5-Dichloropyridine	3,5-Dichloro-2- nitropyridine	10	[9]
3,5-Dibromopyridine- N-oxide	2-Chloro-3,5- dibromopyridine	major	[10]
3,5-Diethoxypyridine	3,5-Diethoxy-2- nitropyridine	-	[10]

Note: The reaction of 3,5-dibromopyridine-N-oxide with sulphuryl chloride results in chlorination at the 2- and 4-positions, demonstrating a different reactivity pattern for the N-oxide derivative. [10]

- Reaction Setup: In a round-bottom flask, trifluoroacetic anhydride is cooled in an ice bath.
- Addition of Substrate: 3-Chloropyridine is added slowly to the cooled trifluoroacetic anhydride, and the mixture is stirred for 2 hours under chilled conditions.
- Nitration: A solution of nitric acid in trifluoroacetic anhydride is added dropwise to the reaction mixture while maintaining the low temperature.
- Work-up: The reaction mixture is carefully poured onto ice, followed by neutralization with a suitable base (e.g., sodium carbonate).
- Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 3-chloro-5-nitropyridine.

## **Nucleophilic Aromatic Substitution (SNAr)**







The electron-deficient C-2, C-4, and C-6 positions of the pyridine ring are susceptible to nucleophilic attack, especially when a good leaving group is present at these positions. For 3,5-disubstituted pyridines, if a leaving group is present at C-2 or C-4 (less common synthetically) or if the reaction proceeds via a mechanism like the Chichibabin reaction (less relevant for 3,5-disubstitution), SNAr can occur.[6] More relevant is the increased reactivity of pyridinium salts towards nucleophiles.[11][12]

A study on the SNAr reactions of ring-substituted N-methylpyridinium ions with piperidine in methanol showed a different leaving group order than typical SNAr reactions, with the reactivity order being  $2-CN \ge 4-CN > 2-F \sim 2-Cl \sim 2-Br \sim 2-I.[12]$  This highlights that the mechanism can be complex, involving rate-determining deprotonation of the addition intermediate.[12]

## **Metal-Catalyzed Cross-Coupling Reactions**

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the functionalization of pyridines, particularly halo-pyridines.[13][14] These reactions offer a versatile method for forming carbon-carbon bonds under relatively mild conditions.

The following table presents the yields for the Suzuki-Miyaura coupling of 2,3,5-trichloropyridine with various arylboronic acids. This reaction selectively forms 3,5-dichloro-2-arylpyridines, demonstrating the higher reactivity of the chlorine atom at the 2-position.[15][16]



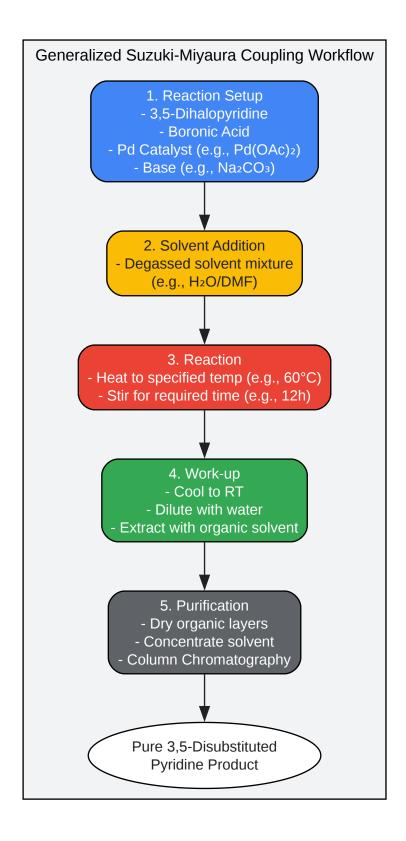
Arylboronic Acid	Product	Yield (%)	Reference
Phenylboronic acid	3,5-Dichloro-2- phenylpyridine	89	[15][16]
4- Methylphenylboronic acid	3,5-Dichloro-2-(4- methylphenyl)pyridine	92	[15][16]
4- Methoxyphenylboronic acid	3,5-Dichloro-2-(4- methoxyphenyl)pyridin e	95	[15][16]
4- Chlorophenylboronic acid	3,5-Dichloro-2-(4- chlorophenyl)pyridine	85	[15][16]
4-Fluorophenylboronic acid	3,5-Dichloro-2-(4-fluorophenyl)pyridine	86	[15][16]
3-Nitrophenylboronic acid	3,5-Dichloro-2-(3- nitrophenyl)pyridine	81	[15][16]

This protocol describes the synthesis of 3,5-dichloro-2-arylpyridines.

- Reaction Setup: To a reaction vessel, add 2,3,5-trichloropyridine (1.0 mmol), the desired arylboronic acid (1.5 mmol), sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) (2.0 mmol), and palladium(II) acetate (Pd(OAc)<sub>2</sub>) (0.5 mol%).
- Solvent Addition: Add a degassed solvent system of water and DMF in a 3.5:3 mL ratio.
- Reaction Conditions: The reaction mixture is stirred and heated to 60°C for 12 hours in the air.
- Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude



product is purified by column chromatography on silica gel to afford the desired 3,5-dichloro-2-arylpyridine.





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Figure 2. Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

### Conclusion

The reactivity of 3,5-disubstituted pyridines is a nuanced interplay between the inherent electronic properties of the pyridine ring and the nature of its substituents. While generally deactivated towards electrophilic attack, these compounds can undergo reactions like nitration under forcing conditions, with the regioselectivity and yield being highly dependent on the electronic nature of the substituents. For C-C bond formation, metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling of 3,5-dihalopyridines, provide an efficient and high-yielding route to a diverse range of functionalized pyridines. The provided protocols and comparative data serve as a valuable resource for chemists aiming to synthesize and modify these important heterocyclic scaffolds.

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